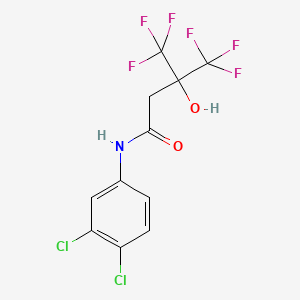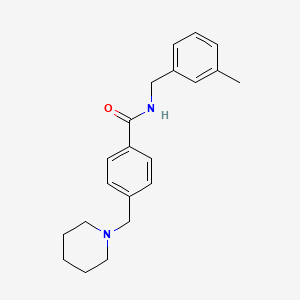
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone
説明
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. In
科学的研究の応用
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of EGFR signaling pathways, which are known to play a critical role in the development and progression of many types of cancer. This compound has been used in a variety of in vitro and in vivo studies to investigate its effects on cancer cell growth, migration, and invasion. Additionally, this compound has been used in combination with other chemotherapeutic agents to enhance their efficacy.
作用機序
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone exerts its anti-cancer effects by inhibiting the activity of EGFR, which is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer cells. EGFR signaling pathways are involved in cell proliferation, survival, migration, and invasion, and their dysregulation has been linked to the development and progression of cancer. By inhibiting EGFR activity, this compound can block these pathways and induce cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In normal cells, this compound has been shown to have minimal effects on cell viability and proliferation, indicating that it may have a favorable toxicity profile.
実験室実験の利点と制限
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, it has been extensively studied and characterized, making it a well-established tool for investigating EGFR signaling pathways. However, this compound does have some limitations. It is not selective for EGFR and can also inhibit other receptor tyrosine kinases, which may complicate interpretation of results. Additionally, its potency can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone. One area of interest is the development of more selective and potent EGFR inhibitors that can overcome the limitations of this compound. Additionally, there is a need for more in-depth studies on the mechanism of action of this compound and its effects on other signaling pathways. Finally, there is a need for more preclinical and clinical studies to investigate the potential therapeutic applications of this compound in cancer treatment.
特性
IUPAC Name |
6,7-dimethoxy-3-phenyl-2-propan-2-ylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12(2)25-19-20-15-11-17(24-4)16(23-3)10-14(15)18(22)21(19)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVJRKWBOVPXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4770580.png)
![7-amino-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4770592.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4770598.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-(1-naphthyl)acetamide](/img/structure/B4770610.png)


![2-[(2-thienylmethylene)amino]-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4770633.png)
![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B4770641.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770652.png)
![ethyl 5-ethyl-2-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4770657.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4770668.png)
![methyl 3-chloro-6-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4770673.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4770677.png)
![3-(4-chlorophenyl)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4770684.png)
